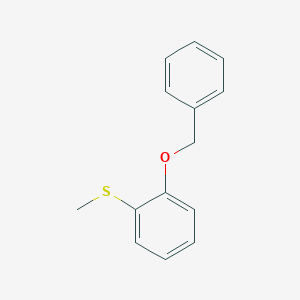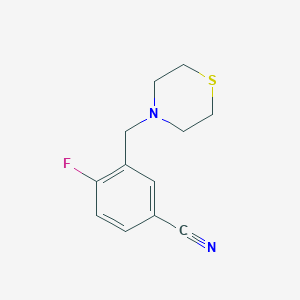![molecular formula C13H11F2NO B14774907 3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2’ position, and an amine group at the 2 position of the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3,5-difluoro-2-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2 position.
Suzuki Coupling: The brominated intermediate is then subjected to Suzuki coupling with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
科学的研究の応用
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid
- 3,5-Difluoro-2-methoxybenzene
- 2-Amino-3,5-difluorobenzene
Uniqueness
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various research applications.
特性
分子式 |
C13H11F2NO |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
2,4-difluoro-6-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-12-5-3-2-4-9(12)10-6-8(14)7-11(15)13(10)16/h2-7H,16H2,1H3 |
InChIキー |
USDRAVUXHOAURL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C(=CC(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
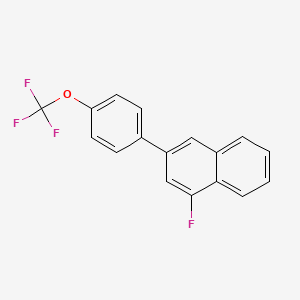


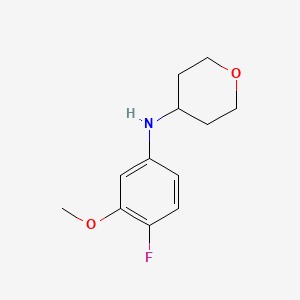
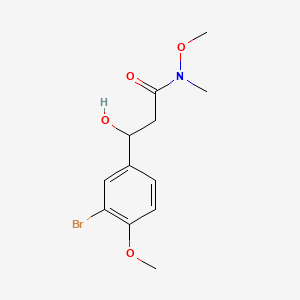
![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
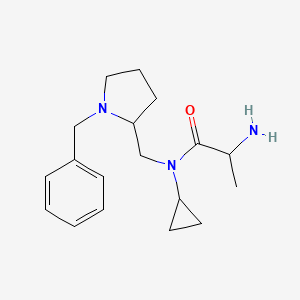
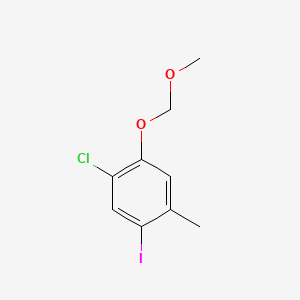
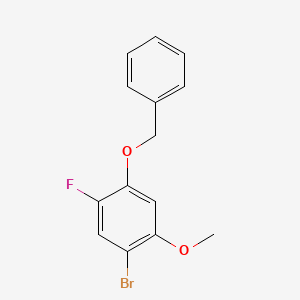
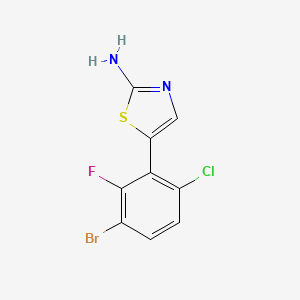
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
